Cas no 1270318-83-6 (2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid)

2-アミノ-2-(4-フルオロ-2-メトキシフェニル)酢酸は、フッ素およびメトキシ基を有する芳香族アミノ酸誘導体であり、医薬品中間体として高い有用性を示します。特に、4位のフッ素置換により電子求引性効果が発現し、分子の反応性や代謝安定性が向上する点が特徴です。2位のメトキシ基は立体障害を緩和しつつ、官能基の修飾を可能にします。カルボキシル基とアミノ基を併せ持つ両性イオン性から、生体適合性材料やキラル補助剤としての応用が期待されます。結晶性に優れ、有機溶媒への溶解性が良好なため、合成プロセスにおける取り扱い性に優れています。

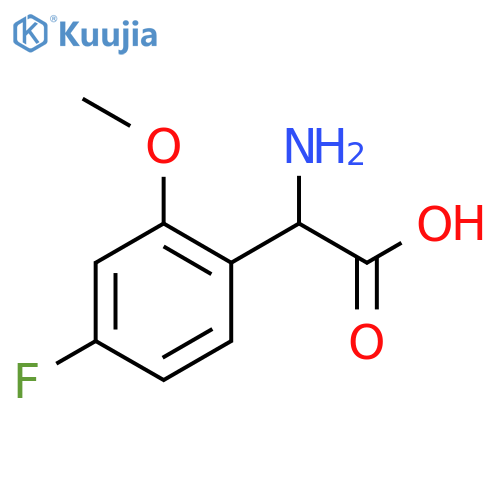

1270318-83-6 structure

商品名:2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid

- Benzeneacetic acid, α-amino-4-fluoro-2-methoxy-

- 1270318-83-6

- AKOS006322727

- EN300-1867130

-

- インチ: 1S/C9H10FNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

- InChIKey: VRHRVGRXJLJIIR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1OC)(N)C(=O)O

計算された属性

- せいみつぶんしりょう: 199.06447134g/mol

- どういたいしつりょう: 199.06447134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- 密度みつど: 1.332±0.06 g/cm3(Predicted)

- ふってん: 329.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 1.75±0.10(Predicted)

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867130-0.5g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-1.0g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 1g |

$871.0 | 2023-06-01 | ||

| Enamine | EN300-1867130-10.0g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 10g |

$3746.0 | 2023-06-01 | ||

| Enamine | EN300-1867130-0.05g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-1g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-2.5g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-0.1g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-5.0g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 5g |

$2525.0 | 2023-06-01 | ||

| Enamine | EN300-1867130-10g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 10g |

$2701.0 | 2023-09-18 | ||

| Enamine | EN300-1867130-5g |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1270318-83-6 | 5g |

$1821.0 | 2023-09-18 |

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1270318-83-6 (2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量